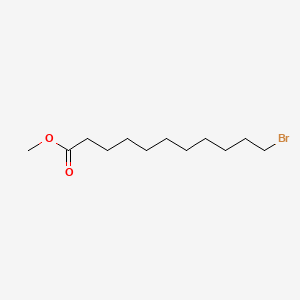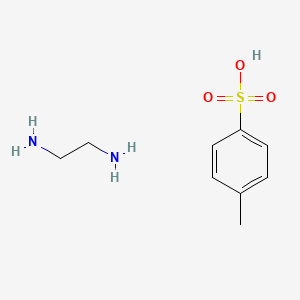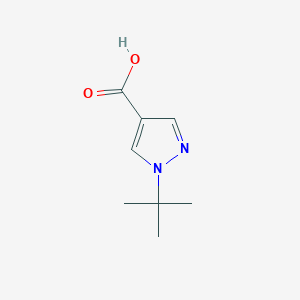
2-Oxo-2-(4-phenylphenyl)acetic acid
Overview
Description
2-Oxo-2-(4-phenylphenyl)acetic acid is a chemical compound with the molecular formula C14H10O3 and a molecular weight of 226.23 . It is a powder that should be stored in a dry, room temperature environment .
Molecular Structure Analysis
The InChI code for 2-Oxo-2-(4-phenylphenyl)acetic acid is1S/C14H10O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,16,17) . This indicates the presence of 14 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
2-Oxo-2-(4-phenylphenyl)acetic acid is a powder with a melting point of 170-175°C . It should be stored in a dry, room temperature environment .Scientific Research Applications
1. Asymmetric Hydrogenation and Synthesis
(Zhu et al., 2010) explored the asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids using a Ru catalyst. This process yields 2-hydroxy-4-arylbutanoic acids, which are significant as intermediates in the synthesis of ACE inhibitors. The study demonstrated better enantioselectivity and efficiency for 2-oxo-4-phenylbutanoic acid, indicating its potential in synthesizing common intermediates for important medications.
2. Oxidation Studies
Research conducted by (Yogananth & Mansoor, 2015) investigated the oxidation of 4-oxo-4-phenyl butanoic acid byTripropylammonium fluorochromate in an acetic acid-water medium. This reaction was found to be first order in terms of the reactants and acid. The findings contribute to our understanding of the kinetics and mechanisms involved in the oxidation of similar organic compounds, highlighting the role of 4-oxo acids in these processes.
3. X-Ray Crystallographic Study
In the field of organometallic chemistry, (Takeuchi et al., 2003) conducted an X-ray crystallographic study of compounds including 2-(2-phenyl-5-oxo-1,3,2-oxathiagermolan-2-ylthio)acetic acid. The study focused on the structural determination of pentacoordinated organogermanium compounds, showing that the presence of an oxygen atom δ to the germanium atom forms a five-membered ring, indicating the significance of 4-oxo acids in the structure of complex organometallic molecules.
4. Kinetic and Thermodynamic Aspects
Another study on the oxidation of 4-oxo-4-phenyl butanoic acid was conducted by (Vannamuthu et al., 2015), examining the kinetics and thermodynamics of its reaction with benzimidazolium fluorochromate in an acetic acid-water medium. The study proposed a mechanism based on the reaction order and the effect of solvent medium, contributing to a deeper understanding of the behavior of 4-oxo acids under different chemical conditions.
5. Vibrational Analysis and Quantum Chemical Computation
The study by (Bell & Dhas, 2019) focused on the vibrational spectral analysis and quantum chemical computation of [(4-Hydroxyphenyl)amino] (oxo) acetic acid. They used MP2 level calculations to understand the equilibrium geometry, bonding features, and vibrational wavenumbers, highlighting the utility of computational methods in understanding the properties of oxo-acetic acid derivatives.
Safety And Hazards
The safety information for 2-Oxo-2-(4-phenylphenyl)acetic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-oxo-2-(4-phenylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFCZRDAUHIVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280297 | |
| Record name | 2-oxo-2-(4-phenylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(4-phenylphenyl)acetic acid | |
CAS RN |
5449-21-8 | |
| Record name | 5449-21-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-oxo-2-(4-phenylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















